molecular formula C9H13BO2 B1346473 2,4,6-Trimethylphenylboronic acid CAS No. 5980-97-2

2,4,6-Trimethylphenylboronic acid

Cat. No. B1346473
CAS RN: 5980-97-2
M. Wt: 164.01 g/mol
InChI Key: BZXQRXJJJUZZAJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenylboronic acid, also known as Mesitylene-2-boronic acid, is a chemical compound with the molecular formula C9H13BO2 . It has the ability to form a stable boron-oxygen bond with a diverse range of substrates, including alcohols and amines .


Synthesis Analysis

The synthesis of 2,4,6-Trimethylphenylboronic acid involves the reaction of 2,4,6-trimethylphenyl bromide with magnesium in tetrahydrofuran, followed by the addition of trimethyl borate . The reaction mixture is then quenched with 1M HCl-solution at 0 °C, and the resulting solid/oil is suspended in hexane, filtered off, washed with hexane 3 times, and dried .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylphenylboronic acid is represented by the linear formula C6H2(CH3)3B(OH)2 . The compound has a molecular weight of 164.01 g/mol .


Chemical Reactions Analysis

2,4,6-Trimethylphenylboronic acid is involved in various chemical reactions. It can participate in cross-coupling with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes, Suzuki-Miyaura coupling for the synthesis of biphenyl arsine ligands, and addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .


Physical And Chemical Properties Analysis

2,4,6-Trimethylphenylboronic acid is a powder with a melting point of 115-122 °C . It has a molecular weight of 164.01 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

2,4,6-Trimethylphenylboronic acid plays a significant role in organic synthesis, particularly in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. This boronic acid derivative is crucial for the development of pharmaceuticals, agrochemicals, and organic materials due to its stability and reactivity under various conditions. It facilitates the formation of biaryl compounds, essential for medicinal chemistry and materials science. Additionally, its utility extends to the synthesis of heterocyclic compounds, serving as a cornerstone in the discovery of new drugs and materials (Qiu et al., 2009).

Catalysis and Material Science

In material science, 2,4,6-trimethylphenylboronic acid is used to engineer novel materials with specific functionalities. Its ability to form stable complexes with various substrates is leveraged in the creation of sensory materials, which are used in detecting environmental pollutants and biological markers. These materials are fundamental in developing new sensors and devices for environmental monitoring and healthcare applications. Furthermore, its role in catalysis, especially in facilitating organic transformations, underscores its importance in sustainable chemistry and green manufacturing processes (Adamczyk-Woźniak et al., 2009).

Environmental and Health Applications

Although not directly related to 2,4,6-trimethylphenylboronic acid, research on similar compounds highlights the broader context of environmental and health implications of chemical research. Studies on the environmental concentrations and toxicology of related brominated compounds, such as 2,4,6-tribromophenol, provide insights into the environmental fate, bioaccumulation, and potential health risks of widely used industrial chemicals. These studies emphasize the need for careful assessment and management of chemical substances to protect human health and the environment (Koch & Sures, 2018).

Safety And Hazards

The compound is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .

properties

IUPAC Name

(2,4,6-trimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXQRXJJJUZZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303313
Record name 2,4,6-Trimethylphenylboronic acid
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Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylphenylboronic acid

CAS RN

5980-97-2
Record name 2,4,6-Trimethylphenylboronic acid
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Record name 5980-97-2
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Record name 2,4,6-Trimethylphenylboronic acid
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Record name 2,4,6-Trimethylbenzeneboronic acid
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Record name 2,4,6-Trimethylphenylboronic acid
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Synthesis routes and methods

Procedure details

Magnesium (60.27 mmol) and tetrahydrofuran (30 mL) were put in a three-necked round bottom flask and stirred. To the solution, bromomesitylene (13.07 mmol) was added, and the reaction mixture was heated. After that, bromomesitylene (32.02 mmol) dissolved in tetrahydrofuran (30 mL) was added dropwise to the solution. The reaction mixture was heated and refluxed for 4.5 hours. Then, the mixture was cooled to −78° C. (EtO)3B (111.66 mmol) was added dropwise over 15 minutes. After that, the mixture was warmed to room temperature and stirred for additional 5 hours. Then the mixture was cooled to 0° C. The reaction was quenched by the addition of 1 M hydrochloric acid and stirring for additional 2 hours. The reaction mixture was extracted with diethyl ether three times. The combined extracts was washed with brine and dried over anhydrous sodium sulfate. After the drying, the extract was filtered. The filtrate was concentrated to give a solid, which was recrystallized in benzene to give GA33 (26.10 mmol, yield: 58%).
Quantity
60.27 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.07 mmol
Type
reactant
Reaction Step Two
Quantity
32.02 mmol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
111.66 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
E Alcalde, I Dinarès, S Rodríguez, C Garcia de Miguel - 2005 - Wiley Online Library
Optimization studies allowed the efficient synthesis of a simple structural motif based on meta‐bis(1‐imidazolyl)benzenes 1 through copper‐catalyzed coupling of 1,3‐diiodobenzene …
BP Morgan, RC Smith - Journal of Organometallic Chemistry, 2008 - Elsevier
A rhodium complex [ClRh(CO)(L1)] featuring a wide bite angle diphosphine ligand (L1=1,3-bis(2-diphenylphosphinomethylphenyl)benzene) has been synthesized and structurally …
Number of citations: 2 www.sciencedirect.com
GKS Prakash, MD Moran, T Mathew, GA Olah - Journal of Fluorine …, 2009 - Elsevier
The xenon difluoride-mediated, ipso-amidation of boronic acids has been achieved for the first time under mild conditions. This method provides a simple, one-pot procedure for the …
Number of citations: 23 www.sciencedirect.com
VN Mikhailov, K Korvinson, VN Sorokoumov - Russian Journal of General …, 2016 - Springer
Metal-promoted nucleophilic addition of primary amino group of a natural L-amino acid anchored on polystyrene support to coordinated isonitrile substrate has afforded preparation and …
Number of citations: 8 link.springer.com
H Rao, H Fu, Y Jiang, Y Zhao - Angewandte Chemie, 2009 - Wiley Online Library
Primary aromatic amines are widely used in the synthesis of natural products, pharmaceutical and medicinal compounds, as well as polymers and materials,[1] and their preparation …
Number of citations: 188 onlinelibrary.wiley.com
Y Hattori, R Kitajima, W Ota, R Matsuoka… - Chemical …, 2022 - pubs.rsc.org
Donor–radical acceptor systems have recently attracted much attention as efficient doublet emitters that offer significant advantages for applications such as OLEDs. We employed an …
Number of citations: 8 pubs.rsc.org
Y Hattori, R Kitajima, A Baba, K Yamamoto… - Materials …, 2023 - pubs.rsc.org
Eight new stable luminescent radicals are reported. We previously reported that the photoluminescence quantum yields (PLQYs) of diphenylpyridylmethyl radicals is dramatically …
Number of citations: 0 pubs.rsc.org
L Chahen, H Doucet, M Santelli - Synlett, 2003 - thieme-connect.com
The cis, cis, cis-1, 2, 3, 4-tetrakis (diphenylphosphinomethyl) cyclopentane-[PdCl (C 3 H 5)] 2 systemcatalyses efficiently the Suzuki cross-coupling reaction of benzylichalides with …
Number of citations: 49 www.thieme-connect.com
N Sivendran, N Pirkl, Z Hu, A Doppiu… - Angewandte Chemie …, 2021 - Wiley Online Library
Halogen‐bridged methylnaphthyl (MeNAP) palladium dimers are presented as multipurpose Pd‐precursors, ideally suited for catalytic method development and preparative organic …
Number of citations: 13 onlinelibrary.wiley.com
AS Guram, AO King, JG Allen, X Wang… - Organic …, 2006 - ACS Publications
New air-stable PdCl 2 {P t Bu 2 (p-R-Ph)} 2 (R = H, NMe 2 , CF 3 ,) complexes represent simple, general, and efficient catalysts for the Suzuki−Miyaura cross-coupling reactions of aryl …
Number of citations: 198 pubs.acs.org

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